Due to the presence of both a fluorine atom and a bulky tert-butyl group, 4-tBu-2-FA might serve as a valuable building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance the binding affinity of the molecule to a target protein, while the tert-butyl group can improve solubility and metabolic stability. [Source: AOBChem product page, 4-(tert-butyl)-2-fluoroaniline, retrieved from ]
4-tert-Butyl-2-fluoroaniline is an organic compound with the molecular formula . It features a tert-butyl group and a fluorine atom attached to the aromatic ring of an aniline structure. This compound is characterized by its unique combination of hydrophobic tert-butyl and polar fluorine substituents, which influence its chemical behavior and biological activity. It appears as a colorless to pale yellow liquid or solid and is known for its relatively low toxicity but requires careful handling due to its harmful effects upon ingestion or skin contact .
Several methods have been developed for synthesizing 4-tert-butyl-2-fluoroaniline:
4-tert-Butyl-2-fluoroaniline has potential applications in various fields:
Interaction studies involving 4-tert-butyl-2-fluoroaniline focus on its reactivity with biological targets and other chemical species. Preliminary findings suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for drug design .
Several compounds share structural similarities with 4-tert-butyl-2-fluoroaniline. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Fluoroaniline | Fluorine on the second carbon of aniline | Lacks the tert-butyl group, making it more polar. |
4-Bromo-2-fluoroaniline | Bromine instead of tert-butyl | Higher reactivity due to bromine's electrophilicity. |
4-tert-Butylaniline | Tert-butyl group without fluorine | More hydrophobic, potentially less reactive. |
These compounds illustrate variations in reactivity and biological activity based on their functional groups and substituents, highlighting the unique characteristics of 4-tert-butyl-2-fluoroaniline .